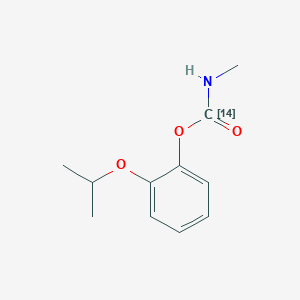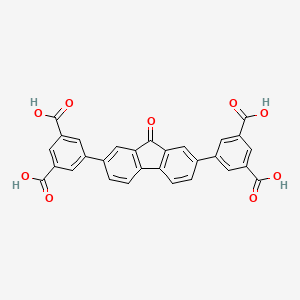
5,5'-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid: is a complex organic compound with the molecular formula C29H18O8 . It is characterized by the presence of a fluorene core substituted with two isophthalic acid groups at the 2 and 7 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid typically involves the reaction of fluorene derivatives with isophthalic acid under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the fluorene derivative is reacted with isophthalic acid in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvothermal synthesis is another method used in industrial settings, where the reactants are dissolved in a suitable solvent and heated under pressure to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the fluorene core is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the fluorene core to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorene-9,9-dione derivatives, while reduction can produce fluorene-9-ol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid is used as a building block for the synthesis of various organic compounds and materials. It is particularly useful in the development of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metal ions .
Biology and Medicine: Its unique structural properties allow it to interact with biological molecules in specific ways, making it a valuable tool in biomedical research .
Industry: In industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in the development of catalysts and other industrial applications .
Mecanismo De Acción
The mechanism of action of 5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable coordination complexes that can catalyze various chemical reactions. In biological systems, it can interact with proteins and other biomolecules, influencing their structure and function .
Comparación Con Compuestos Similares
5,5’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)diisophthalic acid: This compound has similar structural properties but with additional methyl groups on the fluorene core.
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid: This compound has a similar fluorene core but with different substituents on the aromatic rings.
Uniqueness: The uniqueness of 5,5’-(9-Oxo-9H-fluorene-2,7-diyl)diisophthalic acid lies in its specific substitution pattern and the presence of the carbonyl group on the fluorene core. These features contribute to its distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C29H16O9 |
|---|---|
Peso molecular |
508.4 g/mol |
Nombre IUPAC |
5-[7-(3,5-dicarboxyphenyl)-9-oxofluoren-2-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C29H16O9/c30-25-23-11-13(15-5-17(26(31)32)9-18(6-15)27(33)34)1-3-21(23)22-4-2-14(12-24(22)25)16-7-19(28(35)36)10-20(8-16)29(37)38/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Clave InChI |
RRKFNFUOAWYRPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)C4=C2C=CC(=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
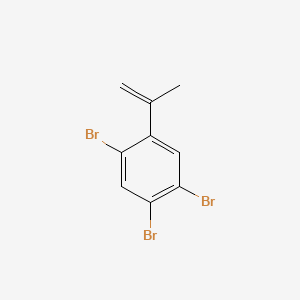
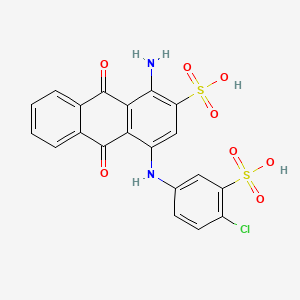
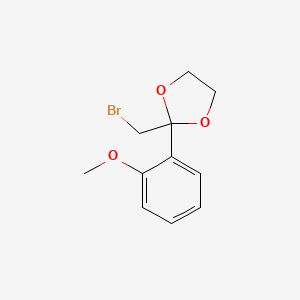

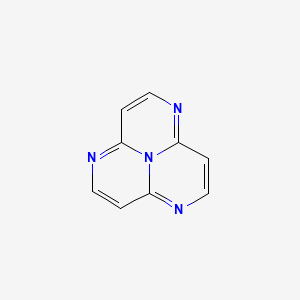

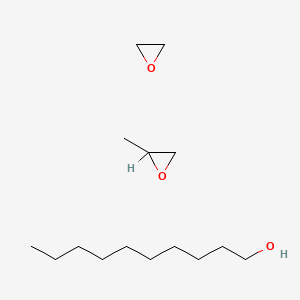
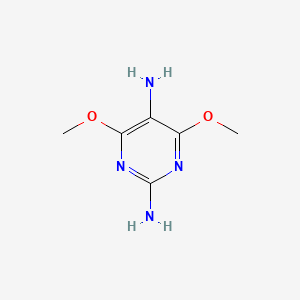
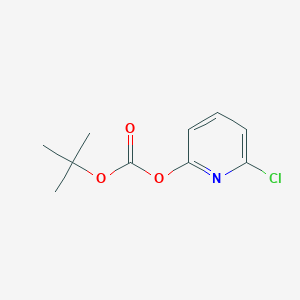
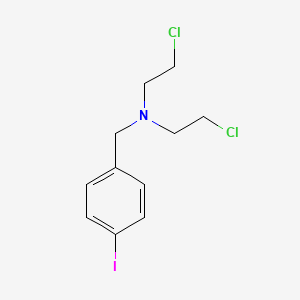
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)
